1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane
Description
This compound is a structurally complex molecule featuring a 6-azaspiro[2.5]octane core with a 1,1-difluoro substitution pattern and a 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl moiety. The spirocyclic system introduces conformational rigidity, while the fluorinated groups enhance metabolic stability and lipophilicity, traits critical for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c1-23-15(10-14(22-23)12-2-4-13(19)5-3-12)16(25)24-8-6-17(7-9-24)11-18(17,20)21/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYUNWEWXWPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)CC4(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the phenyl ring.
Spirocyclization: The spirocyclic structure is formed through a cyclization reaction, which can be facilitated by using a strong base or acid catalyst.
Final functionalization: The difluoro and carbonyl groups are introduced in the final steps, often through halogenation and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under mild to moderate temperatures.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane, as anticancer agents. Pyrazoles have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for the development of new anti-inflammatory drugs .
Neuroprotective Effects
There is emerging evidence that certain pyrazole derivatives possess neuroprotective properties. These compounds may protect neurons from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Chemistry Applications
Pesticidal Activity
The unique structure of this compound suggests its utility as a pesticide or herbicide. Studies have indicated that pyrazole-based compounds can effectively control pests and weeds by interfering with their metabolic pathways or growth processes .
Plant Growth Regulators
This compound may also act as a plant growth regulator (PGR). PGRs are critical in agriculture for enhancing crop yield and quality. The modulation of plant hormone levels through synthetic compounds can lead to improved growth rates and resistance to environmental stresses .
Material Science Applications
Polymer Synthesis
In material science, the azaspiro structure of the compound can be utilized in synthesizing novel polymers with unique properties. These materials may exhibit enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for various industrial applications .
Nanotechnology
The incorporation of this compound into nanomaterials could lead to advancements in drug delivery systems. Its ability to form stable complexes with biological molecules makes it a candidate for targeted drug delivery applications in cancer therapy .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Al-Soud et al. (2006) | Anticancer | Demonstrated significant inhibition of cancer cell proliferation using pyrazole derivatives similar to the compound . |
| Gurupadayya et al. (2008) | Anti-inflammatory | Found that pyrazole compounds effectively inhibited COX enzymes, suggesting potential for new anti-inflammatory drugs. |
| Bowyer et al. (2007) | Agricultural | Reported effective pest control using pyrazole-based pesticides in field trials. |
Mechanism of Action
The mechanism of action of 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
Key Compounds (from , and 4):
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, )
- Substituents: 4-fluorophenyl at position 3, phenyl at position 3.
- Structural distinction: Lacks the spirocyclic system and difluoro substitution of the target compound.
- Relevance: Demonstrates how fluorophenyl groups stabilize pyrazole conformations in crystallography .
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (Compound 3s, ) Substituents: Chlorophenyl and methoxyphenyl groups fused to a pyrano-pyrazole system. Structural distinction: Incorporates a pyran ring instead of a spirocyclic scaffold. Activity: Pyrano-pyrazoles like 3s are often explored for antimicrobial or antitumor activity due to their planar, conjugated systems .
Fipronil () Substituents: Trifluoromethyl, sulfinyl, and dichloro groups on a pyrazole core. Structural distinction: Features a trifluoromethylsulfinyl group critical for insecticidal activity.
Comparative Data Table
Key Observations :
- Fluorine substitutions (4-fluorophenyl, 1,1-difluoro) may enhance metabolic stability but could introduce steric hindrance compared to non-fluorinated analogues.
- The absence of electron-withdrawing groups (e.g., sulfinyl in fipronil) suggests divergent applications; the target compound may prioritize receptor modulation over pesticidal activity .
Biological Activity
The compound 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane is a novel synthetic molecule with potential biological activity. Its unique structure, which incorporates a difluoromethyl group and a spirocyclic framework, positions it as a candidate for various biochemical applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features:
- A spirocyclic structure that enhances its binding affinity to biological targets.
- Difluoromethyl and pyrazole moieties that may contribute to its reactivity and interaction with enzymes.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethyl group can act as an electrophile, participating in various biochemical reactions. The pyrazole ring is known for its role in modulating enzyme activity, particularly in kinase inhibition, which is crucial for many signaling pathways in cells.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition against various kinases:
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MET Kinase | 0.9 | |
| Compound B | JAK2 | 0.5 | |
| Compound C | FLT3 | 0.3 |
These findings suggest that the target compound may also exhibit similar inhibitory properties, making it a candidate for further pharmacological studies.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance, compounds with similar scaffolds have shown low cytotoxicity while maintaining potent anti-cancer activity:
| Cell Line | Compound | IC50 (µM) | Effect |
|---|---|---|---|
| A549 (Lung) | Similar Compound D | 5.0 | Induces apoptosis |
| MCF7 (Breast) | Similar Compound E | 2.0 | Cell cycle arrest at G2/M |
| HeLa (Cervical) | Similar Compound F | 3.0 | Inhibits proliferation |
These results indicate that the target compound may also possess favorable therapeutic profiles against various cancers.
Potential Applications
Given its structural characteristics and preliminary findings on biological activity, potential applications of this compound include:
- Drug Development : As a lead compound for developing new kinase inhibitors targeting diseases such as cancer or inflammatory conditions.
- Biochemical Research : As a tool for studying enzyme interactions and protein-ligand binding mechanisms.
Q & A
Q. Optimization Tips :
- Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates.
- Yield Improvement : Optimize stoichiometry of fluorinating agents (e.g., 1.5–2.0 equivalents) and monitor reaction progress via TLC or LC-MS.
- Key Reference : Similar spirocyclic compounds require inert atmospheres (N₂/Ar) to prevent oxidation during cyclization .
Basic: How can researchers validate the structural integrity and stereochemistry of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR :
- ¹H/¹³C NMR : Assign peaks for the spirocyclic core (e.g., δ 3.5–4.5 ppm for azaspiro protons) and pyrazole carbonyl (δ ~165–170 ppm).
- 19F NMR : Confirm difluoro substitution (δ -120 to -140 ppm, split due to coupling).
- X-ray Crystallography : Resolve spirocyclic stereochemistry and confirm fluorine positions .
- HRMS : Verify molecular formula (e.g., C₂₁H₂₀F₃N₃O₂).
Q. Example SAR Table :
| Analog (R-group) | Kinase A IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| 4-Fluorophenyl | 12.5 | 15.2 |
| 4-Chlorophenyl | 8.7 | 9.8 |
| 4-Methylphenyl | 45.3 | 2.1 |
Advanced: What computational strategies predict binding modes and metabolic stability?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonds with the carbonyl group and hydrophobic contacts with the spirocycle .
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects of fluorine substituents.
ADMET Prediction : Employ SwissADME or ADMETlab to estimate metabolic stability (CYP3A4/2D6 susceptibility) and logP (target ≤3.5 for CNS penetration) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Orthogonal Validation : Replicate assays in independent labs using standardized protocols (e.g., ATP concentration in kinase assays).
Batch Analysis : Check compound purity (≥95% via HPLC) and stereochemical consistency (CD spectroscopy).
Contextual Factors : Account for cell line variability (e.g., MDA-MB-231 vs. MCF-7) or buffer conditions (pH, divalent cations) .
Advanced: What strategies improve metabolic stability without compromising activity?
Methodological Answer:
Isosteric Replacement : Substitute metabolically labile groups (e.g., replace methyl with cyclopropyl on the pyrazole).
Prodrug Design : Mask the carbonyl group as an ester or amide to enhance plasma stability.
In Silico Guidance : Use MetaSite to identify soft-spots; introduce deuterium or fluorine at vulnerable positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
